molecular formula C9H18O2S B1430341 Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate CAS No. 1502982-10-6

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate

Cat. No. B1430341
CAS RN: 1502982-10-6
M. Wt: 190.31 g/mol
InChI Key: LNFVHBDVRFMTTK-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate” is a chemical compound with the CAS Number: 1502982-10-6 . It has a molecular weight of 190.31 . The IUPAC name for this compound is "methyl 2,2-dimethyl-3-(propylthio)propanoate" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18O2S/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate” can be found online . It’s important to handle all chemical compounds with care and use appropriate personal protective equipment.

Future Directions

As for future directions, “Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate” and similar compounds could continue to be explored as reagents in organic synthesis . Further studies could also investigate the compound’s potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of corresponding alcohols and acids, which are crucial in various metabolic pathways . Additionally, the sulfur atom in the compound’s structure allows it to form thiol groups, which can interact with proteins and enzymes, potentially affecting their function and activity .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating the activity of transcription factors or other regulatory proteins . Furthermore, it can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity, depending on the nature of the interaction . For example, it may inhibit certain esterases by forming a stable complex with the enzyme, preventing it from catalyzing its substrate. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of corresponding alcohols and acids . These metabolites can then enter different metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels . The compound’s interaction with cofactors and other enzymes further modulates its metabolic fate and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

methyl 2,2-dimethyl-3-propylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVHBDVRFMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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